4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a bromine atom, a pyridine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromopyridine with 1H-pyrrole-2-carboxylic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-pyridinylmethyl)benzamide
- 4-bromo-N-(pyridin-4-ylmethyl)benzamide
- 3-bromoimidazo[1,2-a]pyridine
Uniqueness
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and medicinal applications due to its versatile functional groups .
Properties
IUPAC Name |
4-bromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-5-10(14-7-9)11(16)15-6-8-1-3-13-4-2-8/h1-5,7,14H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLGCSPSAECIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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